molecular formula C11H12BrNO3 B1470373 2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid CAS No. 1783308-55-3

2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid

Cat. No.: B1470373
CAS No.: 1783308-55-3
M. Wt: 286.12 g/mol
InChI Key: LOSBGWITZXXPPI-UHFFFAOYSA-N
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Description

2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position of the benzoxazepine ring and an acetic acid moiety attached to the 4th position. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through various methods, including the reaction of o-aminophenols with haloacetyl compounds under acidic or basic conditions.

    Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety at the 4th position of the benzoxazepine ring. This can be achieved through a nucleophilic substitution reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol, thiourea in water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of neurological disorders, inflammation, and cancer.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.

    Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid can be compared with other similar compounds, such as:

    2-(7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.

    2-(7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid: Contains a fluorine atom, potentially altering its pharmacokinetic properties and potency.

    2-(7-Iodo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid: The presence of an iodine atom may enhance its radiolabeling potential for imaging studies.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBGWITZXXPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CC(=O)O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid

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